5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
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Overview
Description
The compound “5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is a complex organic molecule that contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains bromine, chlorine, and sulfonate groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of bromine and chlorine atoms would add to the complexity due to their size and electron withdrawing nature .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the electron withdrawing bromine and chlorine atoms, as well as the electron donating methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms would likely make it relatively heavy and possibly volatile .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Dixit et al. (2010) discusses the synthesis of a novel bi-dentate ligand with significant antimicrobial and antifungal activities, utilizing moieties related to 8-hydroxyquinolines and sulfonamides. This highlights the potential of such compounds in developing new antimicrobial agents (Dixit et al., 2010).
Chemoselective Synthesis for Antimicrobial Evaluation
Krishna (2018) explored the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, demonstrating potent antibacterial and antifungal activities among synthesized compounds. This work suggests the therapeutic potential of sulfonate derivatives in treating microbial infections (Krishna, 2018).
Antioxidant Activity from Marine Sources
Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which showed potent antioxidant activities. This research indicates the potential of bromophenol derivatives in developing natural antioxidant agents (Li et al., 2011).
Application in Tubulin Polymerization Inhibition
Lee et al. (2011) investigated the impact of various bridging groups on the biological activity of 5-amino-2-aroylquinolines, with certain derivatives showing significant antiproliferative activity and the ability to inhibit tubulin polymerization. This work contributes to the understanding of the structural activity relationships in cancer therapy (Lee et al., 2011).
Catalytic Applications
Conelly-Espinosa and Morales-Morales (2010) described the use of a palladium complex with 8-hydroxyquinoline-5-sulfonic acid as a highly efficient catalyst for Suzuki–Miyaura cross-couplings in water, illustrating the compound's utility in green chemistry applications (Conelly-Espinosa & Morales-Morales, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2ClNO4S/c1-23-13-7-9(19)4-5-14(13)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYXEPCNPFVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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